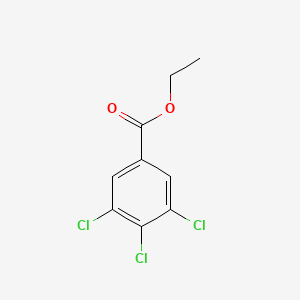
Ethyl 3,4,5-trichlorobenzoate
Cat. No. B3221148
Key on ui cas rn:
120530-42-9
M. Wt: 253.5 g/mol
InChI Key: ADSPWCLKYZTTFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04916253
Procedure details


Into a three-necked 50 ml flask equipped with a condenser and a stirrer, 1.9 g (33 mmol) of spray-dried potassium fluoride (purchased from Laporte Industry), 1.1 g (2.5 mmol) of tetraphenyl phosphonium bromide, 0.7 g (2.5 mmol) of 18-crown-6 and 6.4 g (25 mmol) of ethyl 3,4,5-trichlorobenzoate were introduced, and the mixture was heated in an oil bath and reacted under a nitrogen atmosphere at 210° C. for 2 hours. The reactor was cooled, and the mixture was diluted with 40 ml of toluene. Inorganic salts were filtered off, and toluene was concentrated to give the residue, which was distilled under reduced pressure to obtain 3.4 g of ethyl 3,5-dichloro-4-fluorobenzoate. The yield was 57%. The physical properties are shown below.





Yield
57%
Identifiers


|
REACTION_CXSMILES
|
[F-:1].[K+].C1OCCOCCOCCOCCOCCOC1.[Cl:21][C:22]1[CH:23]=[C:24]([CH:30]=[C:31]([Cl:34])[C:32]=1Cl)[C:25]([O:27][CH2:28][CH3:29])=[O:26]>[Br-].C1([P+](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(C)C=CC=CC=1>[Cl:21][C:22]1[CH:23]=[C:24]([CH:30]=[C:31]([Cl:34])[C:32]=1[F:1])[C:25]([O:27][CH2:28][CH3:29])=[O:26] |f:0.1,4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.9 g
|
|
Type
|
reactant
|
|
Smiles
|
[F-].[K+]
|
|
Name
|
|
|
Quantity
|
0.7 g
|
|
Type
|
reactant
|
|
Smiles
|
C1COCCOCCOCCOCCOCCO1
|
|
Name
|
|
|
Quantity
|
6.4 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=C(C(=O)OCC)C=C(C1Cl)Cl
|
|
Name
|
|
|
Quantity
|
1.1 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Br-].C1(=CC=CC=C1)[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Into a three-necked 50 ml flask equipped with a condenser and a stirrer
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was heated in an oil bath
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
reacted under a nitrogen atmosphere at 210° C. for 2 hours
|
|
Duration
|
2 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reactor was cooled
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Inorganic salts were filtered off
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
toluene was concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give the residue, which
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
was distilled under reduced pressure
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C=C(C(=O)OCC)C=C(C1F)Cl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3.4 g | |
| YIELD: PERCENTYIELD | 57% | |
| YIELD: CALCULATEDPERCENTYIELD | 57.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
